4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-methylideneoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-(4-aminobutylamino)propyl]benzamide
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Overview
Description
4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-methylideneoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-(4-aminobutylamino)propyl]benzamide is a natural product found in Bacteria with data available.
Scientific Research Applications
Toxicological Evaluation
A toxicological evaluation of structurally related flavors, including 3-((4-amino-2,2-dioxido-1H- benzo[c][1,2,6]thiadiazin-5-yl)oxy)-2,2-dimethyl-N-propylpropanamide, was conducted to assess their safety for use in food and beverage applications. These compounds exhibited minimal oxidative metabolism in vitro, and in rat pharmacokinetic studies, were poorly absorbed and rapidly eliminated. They did not exhibit genotoxic concerns, were not mutagenic or clastogenic, and did not induce micronuclei in vitro or in vivo. Subchronic oral toxicity studies in rats identified no-observed-adverse-effect-levels (NOAELs) at the highest doses tested, providing insights into their potential use in food-related applications (Arthur et al., 2015).
Derivatives from Ageratina Cylindrica
Research on Ageratina cylindrica led to the isolation of new thymol derivatives. These compounds showed moderate antiprotozoal activity on protozoa, with some demonstrating selectivity on Giardia lamblia trophozoites. The study suggests potential applications of these derivatives in treating protozoal infections, providing a basis for further pharmacological exploration (Bustos-Brito et al., 2016).
Bactericidal Activity Against MRSA
A series of substituted benzamides were assessed as bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA). The most potent agent exhibited a rapid concentration-dependent bactericidal effect, suggesting these compounds' potential as effective treatments against MRSA infections (Zadrazilova et al., 2015).
Polymer Synthesis and Characterization
A study on the synthesis and characterization of a UV cross-linkable polymer based on triazine demonstrated the enhanced rate of photocrosslinking compared to homopolymers when copolymerized with various compounds. This research highlights potential applications in the development of advanced materials with specific properties (Suresh et al., 2016).
Methylglyoxal in Food and Organisms
The presence of methylglyoxal in foodstuffs and its formation during various processes were explored. Its accumulation due to fasting, metabolic disorders, or defects in detoxification processes can cause degenerative changes in tissues, indicating its significance in food safety and health-related research (Nemet et al., 2006).
properties
CAS RN |
78213-55-5 |
---|---|
Product Name |
4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-methylideneoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-(4-aminobutylamino)propyl]benzamide |
Molecular Formula |
C40H66N6O18 |
Molecular Weight |
919 g/mol |
IUPAC Name |
4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-methylideneoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-(4-aminobutylamino)propyl]benzamide |
InChI |
InChI=1S/C40H66N6O18/c1-17(42)35(55)46-25-27(50)24(43)18(2)57-37(25)62-32-22(15-47)60-38(29(52)28(32)51)64-34-26(49)19(3)58-39(31(34)54)63-33-23(16-48)61-40(30(33)53)59-21-9-7-20(8-10-21)36(56)45-14-6-13-44-12-5-4-11-41/h7-10,17-18,22-34,37-40,44,47-54H,3-6,11-16,41-43H2,1-2H3,(H,45,56)(H,46,55) |
InChI Key |
PGEKDAOSVRPCSY-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(=C)C3O)OC4C(OC(C4O)OC5=CC=C(C=C5)C(=O)NCCCNCCCCN)CO)O)CO)NC(=O)C(C)N)O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(=C)C3O)OC4C(OC(C4O)OC5=CC=C(C=C5)C(=O)NCCCNCCCCN)CO)O)CO)NC(=O)C(C)N)O)N |
synonyms |
glysperin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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